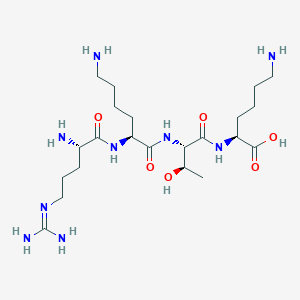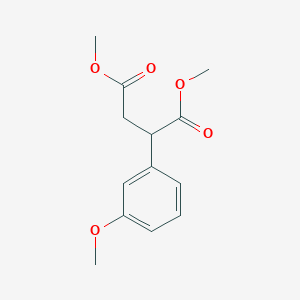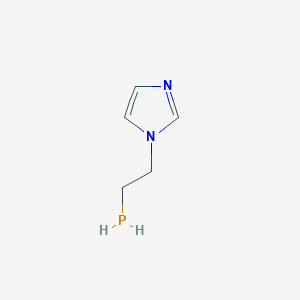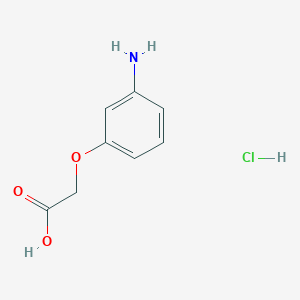![molecular formula C10H18LiNOSi B14181737 lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane CAS No. 852380-66-6](/img/structure/B14181737.png)
lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane is a compound that combines the properties of lithium, trimethylsilyl, and pyrrole groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane typically involves the reaction of a pyrrole derivative with a trimethylsilyl reagent in the presence of a lithium base. The reaction conditions often include anhydrous solvents and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .
科学研究应用
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane has several scientific research applications:
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the pyrrole moiety can participate in electron-rich interactions.
相似化合物的比较
Similar Compounds
Trimethoxysilane: Another organosilicon compound with similar reactivity but different functional groups.
Pyrrole Derivatives: Compounds containing the pyrrole ring system with various substituents.
Uniqueness
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane is unique due to the combination of lithium, trimethylsilyl, and pyrrole groups in a single molecule.
属性
CAS 编号 |
852380-66-6 |
|---|---|
分子式 |
C10H18LiNOSi |
分子量 |
203.3 g/mol |
IUPAC 名称 |
lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C10H18NOSi.Li/c1-13(2,3)9-8-12-10-11-6-4-5-7-11;/h4-6H,8-10H2,1-3H3;/q-1;+1 |
InChI 键 |
KSFHNESDXBEKMN-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)CCOCN1C=CC=[C-]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)

![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)


![[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14181686.png)

![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14181696.png)
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)


![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
